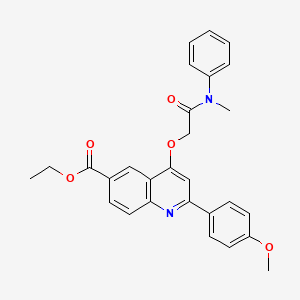

N-methyl-2-((4-(2-(methylamino)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-methyl-2-((4-(2-(methylamino)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.

BenchChem offers high-quality N-methyl-2-((4-(2-(methylamino)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-((4-(2-(methylamino)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dopamine Receptor Affinity

The synthesis of N-methylated homologues of benzyltetrahydroisoquinolines, including structures similar to the given compound, has shown selectivity and affinity for D1 and D2 dopamine receptors. These compounds display an unexpected increase in D1 dopamine receptor affinity, indicating potential research applications in neurological studies and the development of therapeutic agents targeting dopaminergic pathways (Andreu et al., 2000).

Anticonvulsant Activity

Research into omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, structurally related to the compound of interest, revealed anticonvulsant activities. These studies are crucial for understanding the molecular mechanisms underlying epilepsy and for the development of novel antiepileptic drugs (Soyer et al., 2004).

Dual Inhibitory Action on Thymidylate Synthase and Dihydrofolate Reductase

Compounds with a scaffold similar to the query chemical have demonstrated potent dual inhibitory actions against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual inhibition is significant for cancer research, as it suggests a potential for the development of chemotherapeutic agents with enhanced efficacy (Gangjee et al., 2008).

Antimicrobial and Antitubercular Activities

The synthesis of pyrimidine-azitidinone analogues and investigation into their antimicrobial and antitubercular activities highlight the compound's potential application in infectious disease research. These findings contribute to the ongoing search for new antibacterial and antitubercular compounds, addressing the growing concern of antimicrobial resistance (Chandrashekaraiah et al., 2014).

Antimicrobial Agents

Further studies on pyrimidinone and oxazinone derivatives fused with thiophene rings have underscored their potential as antimicrobial agents. This research avenue is crucial for developing new strategies to combat microbial infections and study microbial resistance mechanisms (Hossan et al., 2012).

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. These could include signal transduction pathways, metabolic pathways, or regulatory pathways. The downstream effects of these changes could be wide-ranging, potentially affecting multiple physiological processes .

Pharmacokinetics

Based on its chemical structure, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the potential range of targets and pathways it may affect. These effects could include changes in cell signaling, gene expression, metabolic activity, and more .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could affect the compound’s structure and function, while the presence of other molecules could lead to competitive or noncompetitive inhibition .

properties

IUPAC Name |

N-methyl-2-[2-[2-(N-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-17-13(21)8-11-9-14(22)19-16(18-11)24-10-15(23)20(2)12-6-4-3-5-7-12/h3-7,9H,8,10H2,1-2H3,(H,17,21)(H,18,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZJWHKNTFAKOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC(=O)NC(=N1)SCC(=O)N(C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-((4-(2-(methylamino)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-4-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide](/img/structure/B2364558.png)

![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylate](/img/structure/B2364562.png)

![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2364568.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2364570.png)

![4-[(2-Acetamido-3-carboxypropanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/no-structure.png)